N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H20ClN3O6S2 and its molecular weight is 449.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Anti Microbial Activity : Compounds incorporating the sulfamido moiety, similar in structure to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide, were synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Nunna et al., 2014).
Novel Chalcone Derivatives : Research into novel chalcone derivatives, involving reactions with similar sulfonamide structures, has been conducted to explore their antimicrobial activity. This work contributes to the understanding of the chemical versatility and potential applications of sulfonamides in medicinal chemistry (Patel & Patel, 2012).
Biological Activity
Anticancer Activity : Studies on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which share structural similarities with the compound , demonstrated significant cytotoxic activity against various human cancer cell lines. This suggests the potential of such compounds in cancer therapy, highlighting their ability to induce apoptosis and affect cell proliferation (Żołnowska et al., 2016).
Antitumor and Anti-HIV Activities : The synthesis of 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides and their transformation into 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides has been explored. Some derivatives displayed moderate anticancer and promising anti-HIV activities, suggesting the therapeutic potential of these compounds in treating cancer and HIV infections (Pomarnacka & Kedra, 2003).
Mechanism of Action
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . Phenylpiperidines are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O6S2/c17-13-6-5-12(11-14(13)20-7-2-9-28(20,25)26)18-27(23,24)10-8-19-15(21)3-1-4-16(19)22/h5-6,11,18H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLLLMXMKBONDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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